Summary of the Application: Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific industrial process or material being treated. Typically, the thiophene derivative would be applied to the material or process in a manner that allows it to inhibit corrosion effectively.
Results or Outcomes: While the specific results or outcomes would depend on the specific application, generally, the use of thiophene derivatives as corrosion inhibitors would result in a reduction in the rate of corrosion, thereby extending the lifespan of the material or process .
Summary of the Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Methods of Application or Experimental Procedures: In the field of organic semiconductors, thiophene derivatives are typically used in the fabrication of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Results or Outcomes: The use of thiophene derivatives in the fabrication of organic semiconductors can result in devices with improved performance characteristics. For example, OLEDs made with thiophene derivatives can exhibit improved light-emitting properties .
(Thiophen-2-yl)methanesulfonyl fluoride is a chemical compound characterized by the presence of a thiophene ring and a methanesulfonyl fluoride moiety. Its molecular formula is CHFOS and it features a thiophene group at the 2-position, which contributes to its unique chemical properties. This compound is typically encountered as a solid with a melting point ranging from 30 to 33 °C and is known to be hygroscopic, meaning it can absorb moisture from the environment .
The compound is notable for its potential applications in organic synthesis, particularly in the development of various sulfonyl derivatives. It can also be hazardous, exhibiting corrosive properties and producing toxic fumes upon contact with moisture .
There is no known mechanism of action for (Thiophen-2-yl)methanesulfonyl fluoride as it hasn't been explored in biological systems.
Research indicates that (thiophen-2-yl)methanesulfonyl fluoride may exhibit biological activity similar to other methanesulfonyl fluorides, particularly as an inhibitor of acetylcholinesterase. This enzyme plays a crucial role in neurotransmitter regulation, and its inhibition can lead to increased levels of acetylcholine, potentially impacting cognitive functions. Such properties suggest possible applications in treating neurodegenerative diseases like Alzheimer's disease .
The synthesis of (thiophen-2-yl)methanesulfonyl fluoride can be achieved through various methods:
(Thiophen-2-yl)methanesulfonyl fluoride finds applications in various fields:
Studies on (thiophen-2-yl)methanesulfonyl fluoride's interactions primarily focus on its reactivity with nucleophiles such as amines and alcohols. The compound has been shown to react selectively with these nucleophiles, forming stable sulfonamide derivatives or other functionalized products. Its ability to undergo selective reactions makes it valuable in synthetic organic chemistry.
Several compounds share structural or functional similarities with (thiophen-2-yl)methanesulfonyl fluoride. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methanesulfonyl fluoride | Sulfonamide derivative | Potent acetylcholinesterase inhibitor |
Trifluoromethanesulfonic acid | Sulfonic acid | Strong electrophilic character |
Phenylmethanesulfonyl fluoride | Aromatic sulfonamide | Exhibits different reactivity patterns |
(Thiazol-2-yl)methanesulfonyl fluoride | Heterocyclic sulfonamide | Different heteroatom influences on reactivity |
(Thiophen-2-yl)methanesulfonyl fluoride stands out due to its specific thiophene structure, which may influence its biological activity and reactivity compared to other similar compounds.
Electrochemical methods have emerged as powerful tools for synthesizing sulfonyl fluorides due to their ability to bypass traditional oxidants and enable precise control over reaction conditions. A landmark study demonstrated the direct conversion of thiols and disulfides into sulfonyl fluorides using potassium fluoride (KF) in a biphasic acetonitrile/1 M hydrochloric acid system. Graphite and stainless steel electrodes facilitated the oxidation of 2-mercapto-4,6-dimethylpyrimidine to its corresponding sulfonyl fluoride in 74% yield under mild conditions. Key advantages include the elimination of exogenous oxidants and the use of KF—a cost-effective fluoride source ($8/mol compared to Selectfluor at $407/mol).
A complementary approach utilized sulfonyl hydrazides as substrates in dichloromethane/dimethyl sulfoxide (DMSO) mixtures with triethylamine tris(hydrofluoride) (Et₃N·3HF) as the fluoride donor. Tetrabutylammonium iodide (TBAI) served dual roles as an electrolyte and redox catalyst, enabling sulfonyl radical generation at 15 mA current over 10 hours. This method achieved broad substrate compatibility, including aryl and heteroaryl derivatives, though yields were generally lower than biphasic electrochemical systems.
Table 1: Comparison of Electrosynthetic Methods
Substrate | Fluoride Source | Electrodes | Solvent System | Yield |
---|---|---|---|---|
Thiols/Disulfides | KF | Graphite/Stainless Steel | CH₃CN/1 M HCl | 74% |
Sulfonyl Hydrazides | Et₃N·3HF | Undisclosed | CH₂Cl₂/DMSO | 60–75% |
Microflow reactors further enhanced electrosynthetic efficiency by reducing interelectrode gaps to 250 μm, achieving full conversion in 5 minutes compared to 45 minutes in batch systems. This innovation addresses mass transfer limitations and improves interfacial contact between organic and aqueous phases.
Radical intermediates play a pivotal role in sulfur-fluorine bond formation, particularly in systems involving sulfonyl hydrazides. Electrochemical oxidation of these substrates generates sulfonyl radicals, as evidenced by trapping experiments with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). In one protocol, TBAI catalyzed the formation of sulfonyl radicals from sulfonyl hydrazides, which subsequently reacted with Et₃N·3HF to yield sulfonyl fluorides. The radical pathway was confirmed by the absence of product formation when TEMPO was added, alongside the detection of TEMPO-sulfonyl adducts via high-resolution mass spectrometry.
Density functional theory (DFT) calculations revealed two potential pathways for radical cyclization:
These insights rationalize the preference for electron-withdrawing substituents on aromatic rings, which stabilize cationic intermediates and accelerate reaction kinetics.
Multicomponent reactions (MCRs) remain underexplored for synthesizing (thiophen-2-yl)methanesulfonyl fluoride. Current literature focuses on sequential functionalization rather than one-pot systems. A hypothetical MCR could involve thiophene-2-methanethiol, a sulfonating agent, and a fluorinating reagent under oxidative conditions. However, no direct examples exist in the provided sources. Instead, stepwise approaches dominate, such as the initial synthesis of thiophene-containing intermediates followed by sulfonation and fluorination. Future research should investigate MCRs to streamline synthesis and reduce purification steps.
Post-functionalization strategies often start with halogenated thiophene intermediates. For example, 3-iodo-thieno-[3,4-b]thiophene undergoes fluorination using silver fluoride (AgF) and a copper catalyst [(t-butylCN)₂CuOTf] in toluene at 130°C. This method avoids stoichiometric metal reagents, achieving higher yields (∼80%) compared to traditional SNAr reactions.
Table 2: Post-Functionalization Conditions
Intermediate | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
3-Iodo-thieno-[3,4-b]thiophene | AgF, (t-butylCN)₂CuOTf | Toluene | 130°C | 80% |
Dehalogenation of 3-bromo-4-(methylthio)-thiophene using ammonium formate and trimetallic Pt/Pd/Fe nanoparticles in methanol provides a key intermediate for subsequent sulfonation. This step highlights the importance of catalyst selection in minimizing side reactions.
(Thiophen-2-yl)methanesulfonyl fluoride operates as a polyvalent SuFEx hub due to its sulfonyl fluoride group’s electrophilic sulfur center, which undergoes facile exchange with diverse nucleophiles [3] [5]. The thiophene ring confers electronic stabilization through conjugation with the sulfonyl group, reducing the activation energy required for fluoride displacement. This contrasts with aliphatic sulfonyl fluorides like methanesulfonyl fluoride, which require stronger bases or catalysts for comparable reactivity [1] [3].
In molecular assembly, the compound enables sequential functionalization by leveraging the orthogonal reactivity of its S–F bond. For example, it reacts preferentially with phenolic oxygen nucleophiles in the presence of guanidine catalysts (e.g., BTMG) before engaging amine groups, allowing controlled stepwise construction of complex architectures [5]. This selectivity stems from the thiophene’s electron-withdrawing effect, which increases the sulfonyl fluoride’s electrophilicity while maintaining compatibility with sensitive functional groups.
A comparative analysis of SuFEx hub reactivity reveals critical advantages:
SuFEx Hub | Relative Reactivity (vs. SO₂F₂) | Preferred Nucleophiles | Catalytic Base Required |
---|---|---|---|
(Thiophen-2-yl)methanesulfonyl fluoride | 8.3× | Phenols, amines | BTMG (0.5 equiv) |
Methanesulfonyl fluoride | 1.0× | Amines | Et₃N (2.0 equiv) |
Aryl fluorosulfates | 0.7× | Alcohols | DBU (1.0 equiv) |
Table 1: Reactivity comparison of SuFEx hubs under standardized conditions [3] [5].
The compound’s reactivity is amplified by intramolecular chalcogen bonding between the thiophene sulfur (γ-S) and the sulfonyl fluoride fluorine, as demonstrated through X-ray crystallography and computational modeling [2] [5]. This non-covalent interaction reduces the S–F bond dissociation energy from 116 kcal/mol in unactivated systems to approximately 98 kcal/mol, lowering the kinetic barrier for nucleophilic substitution [2]. Density functional theory (DFT) calculations show a 1.5 Å S···F contact distance, inducing partial positive charge on the sulfur center and enhancing electrophilicity [5].
This activation mechanism enables efficient couplings under mild conditions (25–40°C, 12–24 hours) with catalytic base loads (0.2–0.5 equivalents) [5]. For instance, reactions with primary amines proceed in 92–98% yield without requiring stoichiometric activators—a marked improvement over traditional SuFEx protocols needing 2.0 equivalents of triethylamine [1] [3]. The thiophene’s planarity further stabilizes transition states through π-stacking interactions, as evidenced by Hammett studies showing a ρ value of +2.1 for para-substituted aryl nucleophiles [5].
Functionalized silane derivatives of (thiophen-2-yl)methanesulfonyl fluoride, such as trialkoxysilyl variants, enable covalent anchoring to inorganic substrates like silica, glass, and metals [2] [5]. The sulfonyl fluoride group reacts with surface hydroxyl groups under mild conditions (50°C, aqueous ethanol), forming stable sulfonate linkages while preserving the thiophene’s electronic properties. Subsequent SuFEx reactions with organic modules (e.g., antibacterial quaternary ammonium compounds) yield hybrid materials with tailored functionalities:
Application | Functional Module | Key Property | Performance Metric |
---|---|---|---|
Antibacterial coatings | Cetyltrimethylammonium bromide | Microbial reduction | 99.9% E. coli inhibition |
Hydrophobic surfaces | Perfluorooctylamine | Water contact angle | 152° ± 3° |
Fluorescent sensors | Dansylamide | Quantum yield | Φ = 0.64 |
Table 2: Surface functionalization applications using (thiophen-2-yl)methanesulfonyl fluoride [5].
The thiophene moiety enhances interfacial electron transfer in sensor applications, as demonstrated by a 40% increase in photocurrent response compared to aliphatic analogs in TiO₂-based photovoltaic devices [5].
In polymer synthesis, the compound serves as a bis-electrophile for constructing sulfonate-linked copolymers. Ring-opening metathesis polymerization (ROMP) of norbornene derivatives functionalized with (thiophen-2-yl)methanesulfonyl fluoride yields telechelic polymers with dispersity (Đ) < 1.2 [3] [5]. Post-polymerization SuFEx modifications with diamine crosslinkers produce hydrogels exhibiting tunable swelling ratios (200–800%) dependent on the thiophene content.
Conductive poly(thiophene sulfonate) films synthesized via electrochemical polymerization show sheet resistances as low as 30 Ω/sq, leveraging the innate π-conjugation of the thiophene backbone [5]. These materials find utility in organic thin-film transistors (OTFTs) with hole mobilities exceeding 0.15 cm²/V·s—comparable to regioregular poly(3-hexylthiophene) [5].